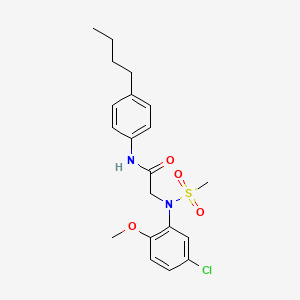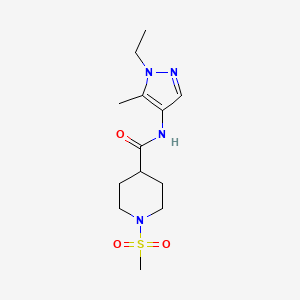![molecular formula C16H17N7O4S B4725797 4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4725797.png)
4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
概要
説明
“4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include aldehydes, amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
“4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form different derivatives.
Reduction: The nitro group can also be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitro group may yield nitroso or hydroxylamine derivatives, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound may be investigated for its potential to inhibit the growth of certain microorganisms or fungi.
Medicine
In medicinal chemistry, triazole compounds are often explored for their therapeutic potential. This compound could be studied for its potential as an anti-inflammatory, anticancer, or antiviral agent.
Industry
In the industrial sector, this compound may find applications in the development of new polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of “4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound with various derivatives used in pharmaceuticals.
3,5-Dimethyl-4-nitropyrazole: A pyrazole derivative with potential biological activity.
Methoxyphenyl derivatives: Compounds with methoxy groups attached to a phenyl ring, known for their diverse chemical properties.
Uniqueness
What sets “4-[((E)-1-{4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE” apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both triazole and pyrazole rings, along with nitro and methoxy groups, makes it a versatile compound for various applications.
特性
IUPAC Name |
4-[(E)-[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methoxy]-3-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O4S/c1-10-15(23(24)25)11(2)22(20-10)9-27-13-5-4-12(6-14(13)26-3)7-18-21-8-17-19-16(21)28/h4-8H,9H2,1-3H3,(H,19,28)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSHQRSCYULSLK-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)C=NN3C=NNC3=S)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1COC2=C(C=C(C=C2)/C=N/N3C=NNC3=S)OC)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-4-nitrobenzenesulfonamide](/img/structure/B4725716.png)
![4-[2-(4-fluorophenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4725730.png)
![1-AZEPANYL[6-(2-FURYL)-3-PHENYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE](/img/structure/B4725738.png)


![ethyl 5-(acetyloxy)-1-butyl-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4725750.png)
![5-[(3-CHLORO-4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4725761.png)
![1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4725772.png)
![2-[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]PROPANAMIDE](/img/structure/B4725777.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4725778.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-benzimidazole](/img/structure/B4725789.png)
![methyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4725802.png)

